Flavin-adenine dinucleotide 3'-phosphate
Overview
Description
Flavin-adenine dinucleotide 3'-phosphate is a redox-active coenzyme associated with various proteins and involved in several enzymatic reactions in metabolism. It is derived from riboflavin (vitamin B2) and plays a crucial role in biological systems by participating in oxidation-reduction reactions. This compound is essential for the activity of flavoproteins, which are involved in processes such as electron transport, fatty acid oxidation, and amino acid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Flavin-adenine dinucleotide 3'-phosphate can be synthesized from riboflavin through a series of enzymatic reactions. The primary synthetic route involves the phosphorylation of riboflavin to form flavin mononucleotide, followed by the addition of adenosine diphosphate to produce flavin-adenine dinucleotide . The reaction conditions typically include the presence of specific enzymes, such as riboflavin kinase and flavin-adenine dinucleotide synthetase, under controlled pH and temperature conditions.
Industrial Production Methods
Industrial production of flavin-adenine dinucleotide phosphate is primarily achieved through microbial fermentation. Genetically engineered strains of microorganisms, such as Escherichia coli, are used to produce high yields of this compound. The fermentation process involves the cultivation of these microorganisms in nutrient-rich media, followed by the extraction and purification of flavin-adenine dinucleotide phosphate .
Chemical Reactions Analysis
Types of Reactions
Flavin-adenine dinucleotide 3'-phosphate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. It can exist in multiple redox states, such as the quinone, semiquinone, and hydroquinone forms .
Common Reagents and Conditions
Common reagents used in the reactions involving flavin-adenine dinucleotide phosphate include molecular oxygen, hydrogen peroxide, and various reducing agents. The reaction conditions often involve specific pH levels, temperatures, and the presence of catalytic enzymes .
Major Products Formed
The major products formed from the reactions of flavin-adenine dinucleotide phosphate depend on the specific reaction type. For example, in oxidation reactions, it can be converted to its oxidized form, while in reduction reactions, it can be reduced to its hydroquinone form .
Scientific Research Applications
Flavin-adenine dinucleotide 3'-phosphate has a wide range of scientific research applications across various fields:
Mechanism of Action
Flavin-adenine dinucleotide 3'-phosphate exerts its effects through its ability to participate in redox reactions. It acts as an electron carrier, accepting and donating electrons in various enzymatic reactions. The molecular targets of flavin-adenine dinucleotide phosphate include enzymes such as succinate dehydrogenase and pyruvate dehydrogenase, which are involved in key metabolic pathways . The pathways involved include the citric acid cycle and the electron transport chain .
Comparison with Similar Compounds
Flavin-adenine dinucleotide 3'-phosphate is similar to other flavin compounds, such as flavin mononucleotide and riboflavin. it is unique in its ability to exist in multiple redox states and its role as a cofactor in a wide range of enzymatic reactions . Similar compounds include:
Flavin mononucleotide: A precursor to flavin-adenine dinucleotide phosphate and involved in similar redox reactions.
Riboflavin: The parent compound from which flavin-adenine dinucleotide phosphate is derived.
This compound stands out due to its versatility and importance in various biological and industrial processes.
Properties
IUPAC Name |
[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N9O18P3/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(41)34-27(42)33-24)5-14(37)19(39)15(38)6-50-56(46,47)54-57(48,49)51-7-16-21(53-55(43,44)45)20(40)26(52-16)36-9-31-17-22(28)29-8-30-23(17)36/h3-4,8-9,14-16,19-21,26,37-40H,5-7H2,1-2H3,(H,46,47)(H,48,49)(H2,28,29,30)(H,34,41,42)(H2,43,44,45) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJVPCDYXUQNMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N9O18P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
865.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38716-27-7 | |
Record name | Flavin-adenine dinucleotide phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038716277 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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